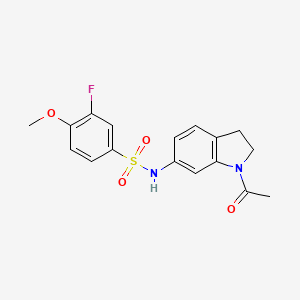
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, commonly referred to as FMS, is an organic compound that is widely used in scientific research and in the laboratory. It is a versatile compound that has a wide range of applications, from medicinal chemistry to biochemistry and physiology. FMS is a relatively new compound, having only been discovered in the late 1990s. It has been used in a variety of areas, including the study of enzyme inhibition, drug discovery, and the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y Y2 Receptor Antagonist
This compound has been characterized as a novel neuropeptide Y Y2 receptor (Y2) antagonist . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . This suggests its potential use in neurological research and treatment.
Pharmacological Tool
The compound is a potent and selective pharmacological tool available to establish the potential role of central and peripheral Y2 receptors in vivo . It can be used in experimental studies to understand the function and role of these receptors.
Drug Development
Given its ability to interact with Y2 receptors, this compound could potentially be used in the development of new drugs targeting these receptors . This could have implications in various fields of medicine, including neurology and psychiatry.
Neurological Research
The compound’s interaction with Y2 receptors in various brain regions suggests its potential use in neurological research . It could be used to study diseases and conditions associated with these receptors, such as depression, anxiety, and eating disorders.
Experimental Therapeutics
The compound’s ability to penetrate into the brain and occupy Y2 receptor binding sites as revealed by ex vivo receptor autoradiography suggests its potential use in experimental therapeutics . It could be used to test the efficacy of new treatments targeting these receptors.
In Vivo Studies
Given its ability to penetrate into the brain after intraperitoneal administration in rats, this compound could be used in in vivo studies to understand the role and function of Y2 receptors .
Wirkmechanismus
Target of Action
The compound N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, also known as F5099-0772, primarily targets the Neuropeptide Y Y2 receptor (Y2) . The Y2 receptor is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, and circadian rhythms .
Mode of Action
F5099-0772 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to the Y2 receptor, thereby preventing the activation of the receptor . This inhibition disrupts the downstream signaling pathways associated with the Y2 receptor .
Biochemical Pathways
The Y2 receptor is part of the Neuropeptide Y (NPY) system, which includes several other receptors and ligands. The NPY system is involved in a wide range of physiological processes. By acting as an antagonist at the Y2 receptor, F5099-0772 disrupts the normal functioning of the NPY system .
Pharmacokinetics
A related compound, jnj-5207787, has been shown to penetrate into the brain after intraperitoneal administration in rats . This suggests that F5099-0772 may also have good brain penetration, which is important for its activity as a central nervous system drug .
Result of Action
The antagonistic action of F5099-0772 at the Y2 receptor leads to changes in the signaling pathways associated with this receptor. This can result in various physiological effects, depending on the specific role of the Y2 receptor in different tissues .
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNGYDJDWCAQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)

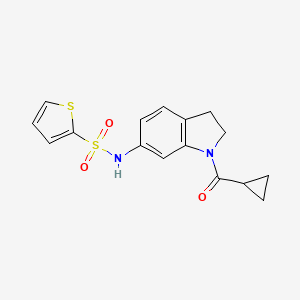
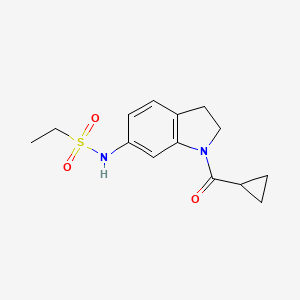



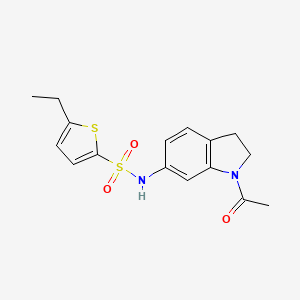

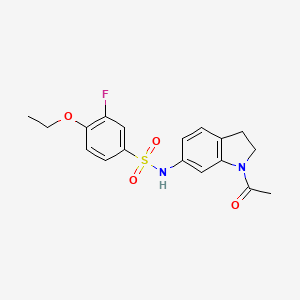

![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)